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Introduction

ARV-393 is an investigational, orally bioavailable PROTAC® (PROteolysis TArgeting Chimera)
designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein, a key
transcriptional repressor and a major driver of B-cell lymphomas.[1] By inducing the
ubiquitination and subsequent proteasomal degradation of BCL6, ARV-393 aims to inhibit the
growth of tumor cells that overexpress this protein.[2] Preclinical studies have demonstrated
that ARV-393 has potent antitumor activity in various non-Hodgkin lymphoma models. This
document provides detailed application notes on the observed transcriptomic changes
following ARV-393 treatment and representative protocols for conducting similar RNA
sequencing (RNA-seq) analyses.

Mechanism of Action of ARV-393

ARV-393 is a heterobifunctional molecule that consists of a ligand that binds to the BCL6
protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex
formation facilitates the transfer of ubiquitin to BCL6, marking it for degradation by the
proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which can
induce cell cycle arrest, differentiation, and apoptosis in lymphoma cells.
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Diagram 1: Mechanism of action of ARV-393.
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RNA Sequencing Analysis of ARV-393 Treated
Lymphoma Models

Preclinical studies have utilized RNA sequencing to elucidate the transcriptomic effects of ARV-
393. The findings from these studies provide a mechanistic rationale for its single-agent activity
and its synergistic effects when combined with other therapies.

Summary of Key Transcriptomic Changes

The following tables summarize the qualitative changes in gene expression observed in
preclinical lymphoma models treated with ARV-393, based on publicly available information.

Table 1: Gene Sets Modulated by ARV-393 Treatment

Gene Set Category Direction of Regulation Observed Biological Effect

_ _ Enhanced immune recognition
Antigen Presentation Upregulated
of tumor cells

) ) Activation of anti-tumor
Interferon Signaling Upregulated )
immune responses

. . ) Inhibition of tumor cell growth
Proliferation-Associated Genes  Downregulated o
and division

Cell Cycle Progression Inhibited Induction of cell cycle arrest

) o Maturation of lymphoma cells
Cellular Differentiation Promoted )
towards a less malignant state

Table 2: Specific Gene Expression Changes Induced by ARV-393

Implication for

Gene Direction of Regulation o
Combination Therapy
Provides a rationale for
combination with CD20-
CD20 Upregulated

targeting agents (e.g.,

glofitamab)
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Experimental Protocols

The following are detailed, representative protocols for the treatment of lymphoma cell lines
with ARV-393 and subsequent RNA sequencing analysis. These protocols are based on
established methodologies and best practices in the field.

Protocol 1: In Vitro Treatment of Lymphoma Cell Lines
with ARV-393

Objective: To treat lymphoma cell lines with ARV-393 to assess its impact on gene expression.
Materials:
e Lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1)

e Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

e ARV-393 (stock solution in DMSO)
e Vehicle control (DMSO)
o 6-well tissue culture plates
e Incubator (37°C, 5% CO2)
e Hemocytometer or automated cell counter
e TRIzol reagent or other RNA extraction kit
Procedure:
e Cell Seeding:
o Culture lymphoma cell lines to ~80% confluency.

o Perform a cell count and seed 1 x 1076 cells per well in 6-well plates with 2 mL of
complete medium.
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o Incubate for 24 hours.

e Drug Treatment:

o Prepare serial dilutions of ARV-393 in complete medium to achieve the desired final
concentrations (e.g., 1 nM, 10 nM, 100 nM).

o Prepare a vehicle control with the same final concentration of DMSO as the highest ARV-
393 concentration.

o Remove the old medium from the cells and add 2 mL of the medium containing the
appropriate concentration of ARV-393 or vehicle control.

o Treat cells for the desired time points (e.g., 6, 24, 48 hours).

o Cell Harvesting and RNA Extraction:

[¢]

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well.

[¢]

Proceed with RNA extraction according to the manufacturer's protocol.

[e]

o

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a
bioanalyzer (e.g., Agilent Bioanalyzer).

Protocol 2: RNA Sequencing and Data Analysis

Objective: To perform RNA sequencing on RNA extracted from ARV-393-treated and control
cells and to analyze the resulting data to identify differentially expressed genes.

Materials:
» High-quality total RNA (RIN > 8.0)
e RNA library preparation kit (e.g., lllumina TruSeq Stranded mRNA)

» Next-generation sequencing platform (e.g., lllumina NovaSeq)
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» Bioinformatics analysis software and pipelines

Procedure:

e Library Preparation:

[¢]

Start with 1 pg of total RNA.

o Isolate mRNA using oligo(dT) magnetic beads.

o Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and
random primers.

o Synthesize second-strand cDNA, incorporating dUTP in place of dTTP.

o Perform end repair, A-tailing, and ligation of sequencing adapters.

o Degrade the dUTP-containing second strand of cDNA.

o Amplify the library by PCR.

o Purify the library and assess its quality and quantity.

e Sequencing:

o Pool the libraries and sequence them on an lllumina platform to generate paired-end
reads (e.g., 2 x 150 bp).

o Data Analysis Workflow:
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RNA-Seq Data Analysis Workflow
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Diagram 2: A representative workflow for RNA sequencing data analysis.

o Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
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o Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.

o Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-
aware aligner like STAR.

o Quantification: Count the number of reads mapping to each gene using tools like
featureCounts to generate a raw count matrix.

o Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize
the count data and identify genes that are differentially expressed between ARV-393-
treated and control samples.

o Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway
analysis methods to identify biological pathways that are significantly altered by ARV-393
treatment.

Conclusion

RNA sequencing is a powerful tool for understanding the molecular mechanisms of action of
novel therapeutics like ARV-393. The transcriptomic data from preclinical studies highlight the
potential of ARV-393 to remodel the tumor microenvironment and inhibit cancer cell
proliferation. The protocols provided here offer a framework for researchers to conduct their
own investigations into the effects of ARV-393 and other BCL6 degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12365025#rna-sequencing-analysis-after-arv-393-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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